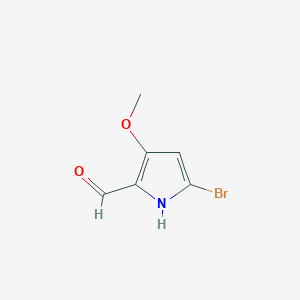
6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine, also known as FMPP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine is not well understood, but it is thought to act as a competitive inhibitor of certain enzymes, particularly kinases and phosphodiesterases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects, including inhibition of kinase and phosphodiesterase activity, modulation of cellular signaling pathways, and changes in gene expression. Additionally, 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine has been shown to have fluorescent properties, which make it useful for imaging studies.
Advantages and Limitations for Lab Experiments
One advantage of 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine is its versatility as a scaffold for the development of new drugs. It has been shown to have activity against a variety of targets and can be easily modified to optimize its activity. However, one limitation of 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several potential future directions for research on 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine. One area of interest is the development of new inhibitors based on the 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine scaffold, particularly for kinases and phosphodiesterases. Additionally, 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine could be further investigated as a fluorescent probe for imaging studies, particularly in the context of cellular signaling pathways. Finally, the synthesis of 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine could be optimized to increase yield and reduce costs, which would make it more accessible for use in experiments.
Synthesis Methods
The synthesis of 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine involves the reaction of 6-fluoropyrimidin-4-amine with 3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, and the product is purified through column chromatography. The yield of 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine can vary depending on the reaction conditions, but typically ranges from 50-70%.
Scientific Research Applications
6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been shown to have activity against a variety of targets, including kinases and phosphodiesterases, and has been used as a starting point for the development of inhibitors for these enzymes. Additionally, 6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine has been investigated for its potential as a fluorescent probe for imaging studies.
properties
IUPAC Name |
6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVMTQYDPDXKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(3-methylphenyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)


